molecular formula C4H3FN2O B2509339 2-Fluoro-6-hydroxypyrazine CAS No. 1206523-78-5

2-Fluoro-6-hydroxypyrazine

Cat. No. B2509339
CAS RN: 1206523-78-5
M. Wt: 114.079
InChI Key: JOLSVMPQTLFBOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Favipiravir, a compound related to 2-Fluoro-6-hydroxypyrazine, was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine . The synthesis involved a four-step process: amidation, nitrification, reduction, and fluorination . A research group from China proposed a route for the synthesis of favipiravir through a key intermediate – methyl 3-amino-6-bromopyrazine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxypyrazine is complex. In a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, the molecule is almost planar and the intramolecular O−H ••• O hydrogen bond makes a 6-member ring .


Chemical Reactions Analysis

The synthesis of favipiravir, a compound related to 2-Fluoro-6-hydroxypyrazine, involves several chemical reactions including amidation, nitrification, reduction, and fluorination . The synthesis of this compound from pyrazin-2-amine has been accomplished via regioselective chlorination of the pyrazine ring, bromination, palladium-catalyzed cyanation, diazotation, and Sandmeyer chlorination .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-6-hydroxypyrazine is not available, it’s important to handle all chemical compounds with care. For a related compound, methyl 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarboxylate, safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Pyrrolopyrazine, a scaffold that includes 2-Fluoro-6-hydroxypyrazine, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6-fluoro-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLSVMPQTLFBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1h-pyrazin-2-one

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